molecular formula C25H33NO4S B11637127 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate

Cat. No.: B11637127
M. Wt: 443.6 g/mol
InChI Key: FQSYHTKIVLMDGI-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)methioninate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate typically involves multiple steps. One common approach is to start with the preparation of the tricyclo[3.3.1.1~3,7~]decane scaffold through a series of reactions, including Diels-Alder and Conia-ene reactions . The final step involves the coupling of the tricyclo[3.3.1.1~3,7~]decane derivative with 2-(4-methylphenyl)-2-oxoethyl methioninate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate stands out due to its unique combination of a tricyclic structure with a methioninate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H33NO4S

Molecular Weight

443.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate

InChI

InChI=1S/C25H33NO4S/c1-16-3-5-20(6-4-16)22(27)15-30-23(28)21(7-8-31-2)26-24(29)25-12-17-9-18(13-25)11-19(10-17)14-25/h3-6,17-19,21H,7-15H2,1-2H3,(H,26,29)

InChI Key

FQSYHTKIVLMDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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